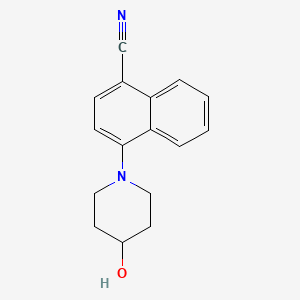

4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile

Beschreibung

4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile is a naphthalene-derived compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a nitrile group at the 1-position of the naphthalene core.

Eigenschaften

CAS-Nummer |

664362-63-4 |

|---|---|

Molekularformel |

C16H16N2O |

Molekulargewicht |

252.31 g/mol |

IUPAC-Name |

4-(4-hydroxypiperidin-1-yl)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C16H16N2O/c17-11-12-5-6-16(15-4-2-1-3-14(12)15)18-9-7-13(19)8-10-18/h1-6,13,19H,7-10H2 |

InChI-Schlüssel |

RXCZIWUUKLUWAE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1O)C2=CC=C(C3=CC=CC=C32)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile typically involves the reaction of 4-hydroxypiperidine with 1-naphthonitrile under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and it is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature is often maintained between 80-120°C to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of 4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

Substitution: Thionyl chloride for conversion to a chloride, followed by reaction with an appropriate nucleophile.

Major Products

Oxidation: 4-(4-Oxopiperidin-1-yl)-1-naphthonitrile.

Reduction: 4-(4-Hydroxypiperidin-1-yl)-1-naphthylamine.

Substitution: 4-(4-Chloropiperidin-1-yl)-1-naphthonitrile.

Wissenschaftliche Forschungsanwendungen

4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxypiperidinyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the naphthonitrile core can participate in π-π stacking interactions with aromatic residues.

Vergleich Mit ähnlichen Verbindungen

4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile

Structural Differences :

Hypothesized Properties :

- The hydroxymethyl group may improve solubility in polar solvents compared to the target compound.

- Increased steric bulk could alter binding affinity in biological systems or catalytic interactions.

Table 1: Key Structural and Functional Comparisons

| Property | 4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile | 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile |

|---|---|---|

| Piperidine Substituent | -OH | -CH2OH |

| Molecular Weight* | ~283.3 g/mol (estimated) | ~297.3 g/mol (estimated) |

| Key Functional Groups | Nitrile, hydroxyl, piperidine | Nitrile, hydroxymethyl, piperidine |

*Estimated based on molecular formulas.

1-Naphthylamine and Related Amines

Chromatographic Behavior :

- In chromatography studies, basic amines like 1-naphthylamine and benzylamine showed symmetrical peaks on polymer-coated columns (e.g., Zorbax PSM 500), indicating minimal silanol interactions .

- Comparison with Target Compound: The hydroxyl group in 4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile may reduce its basicity compared to 1-naphthylamine, leading to altered retention times in reversed-phase chromatography.

4-(3-(4-(1-Hydroxy-1-phenylpentyl)piperidin-1-yl)propoxy)benzonitrile

Structural Complexity :

- This compound features a phenylpentyl-hydroxyl group on the piperidine ring and a propoxybenzonitrile moiety, resulting in a higher molecular weight (406.568 g/mol) .

- Key Differences :

- The extended alkyl chain and phenyl group increase lipophilicity, likely reducing aqueous solubility compared to the target compound.

- The propoxy linker may enhance conformational flexibility, affecting receptor binding or material properties.

Table 2: Comparative Physicochemical Properties

| Property | Target Compound | 4-(3-(4-(1-Hydroxy-1-phenylpentyl)piperidin-1-yl)propoxy)benzonitrile |

|---|---|---|

| Molecular Weight | ~283.3 g/mol | 406.568 g/mol |

| Key Functional Groups | Nitrile, hydroxyl | Nitrile, hydroxyl, phenylpentyl, propoxy |

| Lipophilicity (Predicted) | Moderate | High |

Biologische Aktivität

4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, methodologies, and implications for drug development.

Chemical Structure and Properties

The molecular formula of 4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile is C_{13}H_{12}N_{2}O, with a molecular weight of approximately 212.25 g/mol. Its structure includes a naphthalene ring substituted with a piperidine moiety and a hydroxyl group, which enhances its chemical reactivity and biological activity. The presence of the nitrile group attached to the naphthalene structure further contributes to its pharmacological profile.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C_{13}H_{12}N_{2}O |

| Molecular Weight | 212.25 g/mol |

| Key Functional Groups | Hydroxyl (–OH), Nitrile (–C≡N) |

Analgesic and Anti-inflammatory Effects

Research indicates that 4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile exhibits notable analgesic and anti-inflammatory properties. Preliminary studies suggest that it may interact with pain receptors, influencing nociceptive pathways and potentially leading to effective pain relief strategies.

The compound's mechanism of action is believed to involve its binding affinity to various receptors and enzymes associated with pain modulation. Interaction studies have highlighted its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Studies

Several case studies have explored the efficacy of 4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile in preclinical models:

- Study on Pain Relief : In an animal model of acute pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups, indicating its potential as an analgesic agent.

- Anti-inflammatory Activity : In a model of induced inflammation, treatment with 4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile led to decreased edema and inflammatory markers, supporting its use in inflammatory conditions.

Comparative Analysis with Similar Compounds

The uniqueness of 4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile can be highlighted through comparison with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Hydroxy-1-naphthonitrile | C_{11}H_{8}N_{2}O | Lacks piperidine; used in dye synthesis |

| 1-Naphthonitrile | C_{11}H_{8}N | Simpler structure; important precursor |

| 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile | C_{15}H_{18}N_{2}O | Contains phenethyl group; different pharmacological profile |

The comparative analysis indicates that while similar compounds exist, the presence of both the piperidine moiety and the hydroxyl group in 4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile enhances its biological activity, making it a valuable candidate for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.